Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate
CAS No.:
Cat. No.: VC18017445
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H24O4 |
---|---|
Molecular Weight | 292.4 g/mol |
IUPAC Name | diethyl 2-[(2S)-2-(4-methylphenyl)propyl]propanedioate |
Standard InChI | InChI=1S/C17H24O4/c1-5-20-16(18)15(17(19)21-6-2)11-13(4)14-9-7-12(3)8-10-14/h7-10,13,15H,5-6,11H2,1-4H3/t13-/m0/s1 |
Standard InChI Key | TXJBXKONOCWPEM-ZDUSSCGKSA-N |
Isomeric SMILES | CCOC(=O)C(C[C@H](C)C1=CC=C(C=C1)C)C(=O)OCC |
Canonical SMILES | CCOC(=O)C(CC(C)C1=CC=C(C=C1)C)C(=O)OCC |
Introduction
Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is an organic compound belonging to the class of malonates. It is characterized by a diethyl ester group attached to a malonic acid derivative, with a specific (S)-2-(2-(p-Tolyl)propyl) substituent. This compound is notable for its unique stereochemistry and the presence of the p-tolyl group, which influences its chemical and biological properties.
Synthesis Methods
The synthesis of Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate typically involves an alkylation reaction. The process starts with commercially available diethyl malonate and (S)-2-(2-(p-Tolyl)propyl) bromide. The reaction is facilitated by a strong base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The resulting product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions and Applications
Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate can undergo various chemical reactions, including hydrolysis, decarboxylation, and substitution reactions. These reactions are crucial for its applications in organic synthesis, medicinal chemistry, and industrial processes.
Reaction Type | Conditions | Major Products |
---|---|---|
Hydrolysis | Acidic or basic conditions | Malonic acid derivative |
Decarboxylation | Heat and acidic or basic catalysts | Substituted acetic acid |
Substitution | Nucleophiles in the presence of a base | Various substituted malonates |
Biological Activity and Research Findings
Research into the biological activity of Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate suggests potential pharmacological properties. Compounds derived from malonates are often studied for their ability to interact with biological targets, including enzymes and receptors. While specific studies on this compound may be limited, similar malonate derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory agents and other pharmaceuticals.
Target Enzyme/Protein | IC50 (μM) | % Inhibition |
---|---|---|
p38 MAPK | 7.94 ± 0.23 | 81.48 |
VEGFR-2 | 3.53 ± 0.19 | 85.36 |
Comparison with Similar Compounds
Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is distinct from other malonate derivatives due to its specific substitution pattern on the phenyl ring. This unique structure influences its chemical reactivity and biological activity compared to other similar compounds.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl Malonate | C6H10O4 | Simple diethyl ester without aromatic substitution |
Diethyl 2-(4-Methoxyphenyl)malonate | C12H16O5 | Contains a methoxy group on the phenyl ring |
Diethyl 2-(3-Nitrophenyl)malonate | C12H13NO6 | Contains a nitro group, affecting reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume